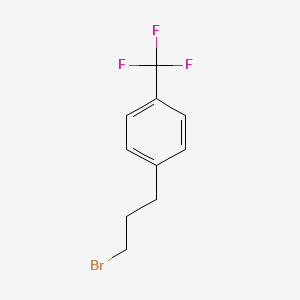

1-(3-Bromopropyl)-4-(trifluoromethyl)benzene

Übersicht

Beschreibung

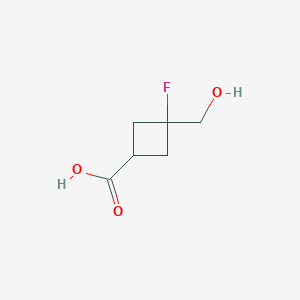

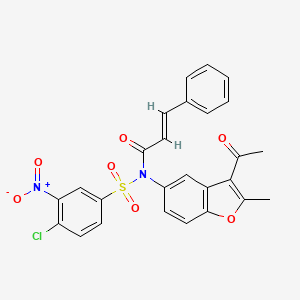

“1-(3-Bromopropyl)-4-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C10H10BrF3 . It appears as a clear, colorless oil . This compound is a key intermediate in the synthesis of Cinacalcet Hydrochloride , which is used in clinical trials for secondary hyperparathyroidism .

Molecular Structure Analysis

The molecular weight of “this compound” is 267.09 . The exact structure would require more detailed information or analysis tools that I currently do not have access to.Physical and Chemical Properties Analysis

“this compound” is a clear, colorless oil . It has a molecular weight of 267.09 . More specific physical and chemical properties would require additional information or analysis tools that I currently do not have access to.Wissenschaftliche Forschungsanwendungen

Luminescent Probes for Sensing Applications

A study has demonstrated the synthesis of porous covalent organic polymers (COPs) using double monomers, including derivatives similar to 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene, for creating color-tunable luminescent materials. These materials have been shown to serve as highly sensitive and selective luminescent sensors for detecting nitroaromatic explosives and metal ions, suggesting potential applications in security and environmental monitoring (Guo & Cao, 2015).

Advanced Materials for Gas Adsorption

Research on the development of a thermally stable, eight-fold polycatenated hydrogen-bonded framework utilized 1,3,5-tris(4-carboxyphenyl)benzene, a compound with structural similarities, highlighting its application in creating materials with high surface areas suitable for efficient gas adsorption. This innovation could have implications for energy storage and environmental cleanup technologies (Zentner et al., 2015).

Polymerization and Material Synthesis

Another application involves the polymerization of molecules like 1,3,5-tris(4-bromophenyl)benzene on surfaces such as graphene and hexagonal boron nitride, facilitated through dehalogenation reactions. This process is crucial for the surface-confined synthesis of polymers, which could be utilized in creating advanced materials for electronics or catalysis (Morchutt et al., 2015).

Catalysis and Organic Synthesis

The synthesis and application of compounds like this compound in catalysis and organic synthesis are demonstrated through various studies. These compounds act as intermediates in synthesizing new materials and chemicals, showing their versatility in pharmaceuticals, pesticides, and organic materials production (We, 2015).

Covalent Organic Frameworks (COFs) for Catalysis

Research into benzene-1,3,5-tricarboxamides (BTAs) has led to the development of amine-functionalized covalent organic frameworks (COFs) showcasing potential for efficient catalysis in reactions like Knoevenagel condensation. This opens up new pathways for utilizing such frameworks in heterogeneous catalysis, highlighting the chemical versatility and utility of compounds within the same family (Li et al., 2019).

Wirkmechanismus

Zukünftige Richtungen

The future directions of “1-(3-Bromopropyl)-4-(trifluoromethyl)benzene” could be related to its role as an intermediate in the synthesis of Cinacalcet Hydrochloride , which is used in clinical trials for secondary hyperparathyroidism . Further developments may depend on the outcomes of these trials and the demand for this medication.

Eigenschaften

IUPAC Name |

1-(3-bromopropyl)-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF3/c11-7-1-2-8-3-5-9(6-4-8)10(12,13)14/h3-6H,1-2,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWKFKVXKBMORNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCBr)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(furan-3-ylmethyl)-2-methyl-N-(thiophen-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2682594.png)

![Ethyl 2-(2-((6-acetyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-4-methylthiazole-5-carboxylate](/img/structure/B2682596.png)

![2-(3-Phenyl-[1,2,4]oxadiazol-5-YL)-ethylamine hydrochloride](/img/no-structure.png)

![N-[(E)-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]amino]-2-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfanyl]acetamide](/img/structure/B2682600.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2682601.png)

![5-Oxaspiro[3.4]oct-7-ene](/img/structure/B2682602.png)

![(3Z)-3-{[(4-chloro-2-methoxy-5-methylphenyl)amino]methylidene}-1-[(3-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2682603.png)